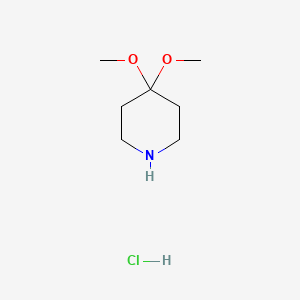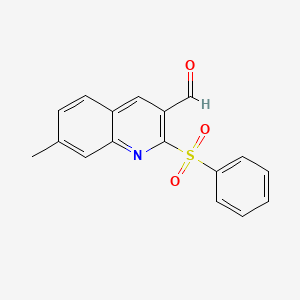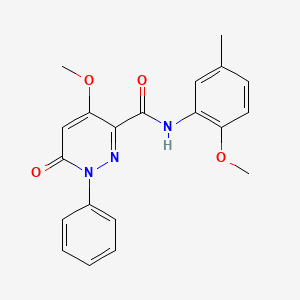
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives involves complex reactions that yield highly functionalized molecules. For instance, dimedone-catalyzed synthesis of thiazol-2-yl substituted E-acrylonitriles demonstrates an efficient approach to generating these compounds through a two-step reaction involving α-thiocyanate ketones with malononitrile and amines (Zhu et al., 2012). Similarly, α-aroylketene dithioacetal mediated synthesis is another method that blends pharmacophores to produce novel molecular templates with potential biological properties (Bhale et al., 2018).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives has been elucidated through various techniques, including X-ray diffraction analysis. For example, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride revealed the structure of resulting derivatives, confirming the transformation into (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005).
Chemical Reactions and Properties
Acrylonitrile derivatives engage in various chemical reactions, leading to diverse compounds with unique properties. The reaction with 2-aminothiophenol, for example, results in compounds that undergo transformations to produce 5-amino-4-(benzothiazol-2-yl)oxazole derivatives, highlighting the compound's reactivity and potential for generating biologically active molecules (Shablykin et al., 2010).
Physical Properties Analysis
The physical properties of acrylonitrile derivatives, such as fluorescence and solvatochromism, have been extensively studied. For instance, new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core were synthesized, exhibiting a wide range of fluorescent colors and significant emission intensities. These properties are influenced by the substituents located at the rings, demonstrating the impact of molecular structure on physical properties (Eltyshev et al., 2021).
Chemical Properties Analysis
The chemical properties of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile and its derivatives include a range of reactivities and functionalities. The ability to undergo reactions such as bromination and interactions with amines highlights the compound's versatility and potential for further chemical modifications (Pakholka et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-26-18-7-5-14(9-20(18)28-3)17-13-30-22(25-17)15(11-23)12-24-16-6-8-19(27-2)21(10-16)29-4/h5-10,12-13,24H,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVZHWLDOMLRY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)


![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)
![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)